3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
CAS No.: 847949-56-8
Cat. No.: VC21339921
Molecular Formula: C20H22ClFN4O3
Molecular Weight: 420.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 847949-56-8 |
---|---|
Molecular Formula | C20H22ClFN4O3 |
Molecular Weight | 420.9 g/mol |
IUPAC Name | 2-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol |
Standard InChI | InChI=1S/C20H22ClFN4O3/c1-28-18-11-17-14(10-19(18)29-8-2-5-23-6-7-27)20(25-12-24-17)26-13-3-4-16(22)15(21)9-13/h3-4,9-12,23,27H,2,5-8H2,1H3,(H,24,25,26) |
Standard InChI Key | WDGXWUJUPXLCDK-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO |
Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNCCO |
Chemical Structure and Identification
Molecular Composition and Structure
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is structurally related to gefitinib but with significant molecular modifications. The compound has a molecular formula of C20H22ClFN4O3 and a molecular weight of 420.9 g/mol . As its name suggests, it lacks the morpholine group present in gefitinib and instead contains a hydroxyethylamino substituent. The structural alteration specifically involves the replacement of the morpholine ring with a hydroxyethylamino group at the 3-position of the propoxy chain.
Chemical Nomenclature and Identifiers
The IUPAC name for this compound is 2-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropylamino]ethanol . This systematic name precisely describes the chemical structure, highlighting the key functional groups and their spatial arrangement.
Table 1: Chemical Identifiers for 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib
Structural Formula and Representation
The compound contains several key structural components that contribute to its biological activity. These include the quinazoline core structure, which is characteristic of several EGFR inhibitors, along with methoxy and propoxy substituents. The terminal hydroxyethylamino group replaces the morpholine moiety found in the parent gefitinib molecule . The chlorofluorophenyl group, essential for binding to the EGFR ATP binding pocket, remains intact in this metabolite.
Relationship to Gefitinib
Metabolic Pathway
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib is identified as a metabolite of gefitinib, specifically designated as M-537194 . This suggests it forms during the biotransformation of gefitinib in biological systems. The structural relationship indicates a metabolic pathway involving demorpholinylation (removal of the morpholine group) and subsequent addition of a hydroxyethylamino group at the terminal position of the propoxy chain.
Context Within Gefitinib Family
Gefitinib (C22H24ClFN4O3) is an established anticancer agent that functions as a selective inhibitor of EGFR tyrosine kinase . It is classified under protein kinase inhibitors (ATC Code: L01EB01) and is specifically categorized as an epidermal growth factor receptor tyrosine kinase inhibitor . The transformation of gefitinib to 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib represents a significant metabolic modification that may affect the pharmacological properties of the original drug.
Physical and Chemical Properties
Physical Characteristics
Pharmacological Significance
Implications in Cancer Therapy
Analytical Detection and Characterization
Identification Methods
The detection and characterization of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib in biological samples likely employ sophisticated analytical techniques. Based on standard practices for drug metabolite analysis, these may include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
High-Performance Liquid Chromatography (HPLC)
The compound's unique molecular fingerprint, characterized by its InChIKey (WDGXWUJUPXLCDK-UHFFFAOYSA-N) , enables specific identification in complex biological matrices.
Comparative Analysis with Related Compounds
3-Desmorpholinyl-3-hydroxyethylamino Gefitinib belongs to a family of gefitinib-related compounds that includes other metabolites and impurities. Chemical databases identify it alongside compounds such as Gefitinib N-Oxide (CAS: 847949-51-3) and O-Desmethyl Gefitinib . These structurally related compounds form part of the metabolic profile of gefitinib in biological systems and may collectively influence the therapeutic outcomes observed in clinical settings.
Research and Clinical Implications
Metabolic Profiling Significance
The identification of 3-Desmorpholinyl-3-hydroxyethylamino Gefitinib as a gefitinib metabolite has important implications for understanding the drug's metabolic fate. Comprehensive metabolic profiling of tyrosine kinase inhibitors like gefitinib helps establish pharmacokinetic parameters, identify potential drug-drug interactions, and optimize dosing regimens in different patient populations.
*Calculated based on the molecular formula
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume